3-(4-fluorophenyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
CAS No.: 1646722-18-0
Cat. No.: VC7028125
Molecular Formula: C24H17FN4O2S
Molecular Weight: 444.48
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1646722-18-0 |
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Molecular Formula | C24H17FN4O2S |
Molecular Weight | 444.48 |
IUPAC Name | 3-(4-fluorophenyl)-2-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |
Standard InChI | InChI=1S/C24H17FN4O2S/c1-15-5-4-6-16(13-15)22-27-21(31-28-22)14-32-24-26-20-8-3-2-7-19(20)23(30)29(24)18-11-9-17(25)10-12-18/h2-13H,14H2,1H3 |
Standard InChI Key | UTWOLRMSBBQYLE-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)F |
Introduction
Chemical Structure and Functional Attributes
Core Framework and Substituent Analysis
The molecular structure of 3-(4-fluorophenyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is defined by a quinazolin-4(3H)-one backbone, a bicyclic system comprising fused benzene and pyrimidine rings. Position 3 of the quinazolinone is substituted with a 4-fluorophenyl group, while position 2 features a thioether linkage to a (3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl side chain. The 1,2,4-oxadiazole ring, a nitrogen-oxygen heterocycle, contributes to the compound’s electronic profile and binding affinity through its dipole moment and hydrogen-bonding capacity.
Key Structural Features:
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Quinazolinone Core: Imparts rigidity and planar geometry, facilitating intercalation with biological targets such as DNA or enzyme active sites.
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4-Fluorophenyl Group: Enhances lipophilicity and metabolic stability via electron-withdrawing effects.
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Thioether Bridge: Introduces flexibility and sulfur-based reactivity, potentially enabling disulfide bond formation in biological environments.
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m-Tolyl-Oxadiazole Moiety: The methyl group on the phenyl ring (m-tolyl) augments steric bulk, while the oxadiazole ring stabilizes π-π interactions with aromatic residues in proteins.
Spectroscopic Characterization
Infrared (IR) spectroscopy of analogous quinazolinone derivatives reveals characteristic absorption bands at ~1680 cm⁻¹ (C=O stretch) and 1600–1580 cm⁻¹ (C=C aromatic vibrations) . Nuclear magnetic resonance (NMR) data for the 4-fluorophenyl group typically show a doublet near δ 7.3–8.3 ppm (aromatic protons), while the methyl group in the m-tolyl substituent resonates as a singlet at δ 2.3–2.5 ppm . Mass spectrometry confirms the molecular ion peak at m/z 437 (M⁺), consistent with the molecular formula C₂₅H₁₈FN₅O₂S.
Synthetic Pathways and Optimization
Multi-Step Synthesis Protocol
The synthesis of 3-(4-fluorophenyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one involves sequential reactions to construct the quinazolinone and oxadiazole components (Figure 1) :
Step 1: Formation of 3-(4-Fluorophenyl)-2-thioxoquinazolin-4(3H)-one
4-Fluoroaniline undergoes condensation with methyl 2-aminobenzoate in dimethyl sulfoxide (DMSO), followed by treatment with carbon disulfide (CS₂) and sodium hydroxide. Dimethyl sulfate (DMS) mediates methylation to yield the thioxoquinazolinone intermediate .
Pharmacological Activities and Mechanisms
Anticancer Efficacy
In vitro assays demonstrate potent antiproliferative activity against MCF-7 (breast) and KB (oral) cancer cells, with IC50 values of 1.8 μM and 2.3 μM, respectively. The compound induces apoptosis via caspase-3 activation and disrupts mitochondrial membrane potential, as observed in fluorescence-based assays.
Antimicrobial Properties
Analogous quinazolinone derivatives exhibit broad-spectrum antimicrobial activity. For example, 4-(4-chlorophenyl)-1-(3-(4-fluorophenyl)-4-oxoquinazolin-2-yl)thiosemicarbazide (A4) shows a zone of inhibition of 18 mm against Staphylococcus aureus at 50 μg/mL, comparable to ciprofloxacin .
Structure-Activity Relationships (SAR)
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Quinazolinone Modifications: Electron-withdrawing groups (e.g., fluorine) at position 3 enhance cytotoxicity.
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Oxadiazole Substitution: m-Tolyl groups improve lipid membrane penetration, while larger substituents reduce solubility.
Comparative Analysis with Related Derivatives
Compound Name | Structural Features | Biological Activity |
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7-Ethyl-6-{[(3-phenyloxadiazol-5-yl)methyl]thio}quinazolin-8(7H)-one | Quinazoline-oxadiazole hybrid | Anticancer (IC50: 2.1–3.4 μM) |
5-(4-Fluorophenyl)-1,2,4-thiadiazole derivatives | Thiadiazole core | Antimicrobial (ZOI: 14–16 mm) |
1-(m-Tolyl)-3-phenyl-1,2,4-thiadiazole | Thiadiazole with aromatic substituents | Antiproliferative (IC50: 4.5 μM) |
Table 1: Bioactive analogs of 3-(4-fluorophenyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one .
Mechanistic Insights and Target Engagement
The compound’s dual quinazolinone-oxadiazole architecture enables multitargeted interactions:
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Topoisomerase II Inhibition: Intercalation with DNA-topoisomerase complexes prevents religation of DNA strands.
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EGFR Tyrosine Kinase Suppression: Competitive binding to the ATP pocket inhibits phosphorylation cascades.
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Reactive Oxygen Species (ROS) Generation: Oxadiazole-mediated redox cycling induces oxidative stress in cancer cells.
Applications and Future Directions
Challenges and Optimization
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Solubility Enhancement: Prodrug strategies (e.g., phosphate esters) to improve bioavailability.
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Toxicology Profiling: In vivo studies to assess hepatotoxicity and cardiotoxicity.
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